2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

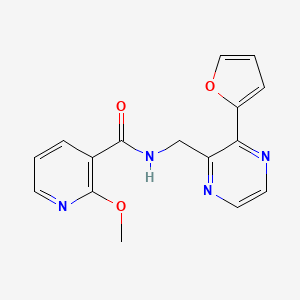

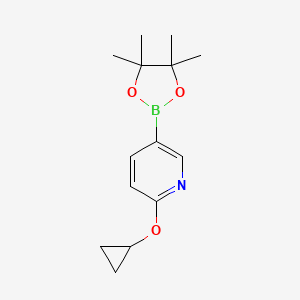

The compound “2-(3-Nitrophenyl)-2-oxoethyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate” is a complex organic molecule. It contains several functional groups, including a nitrophenyl group, a quinolinylsulfonyl group, and a piperidine carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The nitrophenyl group could potentially undergo reactions like reduction, while the quinolinylsulfonyl group could participate in reactions like hydrolysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques: The compound is involved in various synthesis processes, such as the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and electrophilic substitution reactions, demonstrating its utility in creating complex organic structures (Aleksandrov, Zablotskii, & El’chaninov, 2020).

- Reactivity and Derivatives: The compound's derivatives, like 2-nitrophenylpyruvic acid, show potential in yielding other biologically significant compounds through catalytic hydrogenation, indicating a versatile role in organic synthesis (Baxter & Swan, 1967).

Biological and Photophysical Applications

- Excited-state Intramolecular Proton Transfer (ESIPT) Studies: The derivative 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, related to the primary compound, was used in studying ESIPT. Such compounds exhibit dual emissions and large Stokes' shift emission patterns, crucial for understanding solvent polarity effects on photophysical properties (Padalkar & Sekar, 2014).

- Antifungal and Antiviral Activity: Compounds like quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, structurally related to our compound of interest, have shown significant antifungal and antiviral activities. This suggests potential for similar compounds in pharmacological research (Wang et al., 2011).

Synthesis of Biologically Active Molecules

- One-Pot Synthesis Techniques: Research shows that derivatives of our compound can be synthesized via one-pot protocols, indicating efficiency in producing biologically active molecules (Gabrielli et al., 2016).

Pharmaceutical Research and Stability Studies

- Pharmaceutical Substance Stability: Stability studies of related compounds, like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, provide insight into the stability of pharmaceutical substances under various conditions, which is essential for drug development and safety assessments (Gendugov et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7S/c27-20(18-5-1-7-19(14-18)26(29)30)15-33-23(28)17-9-12-25(13-10-17)34(31,32)21-8-2-4-16-6-3-11-24-22(16)21/h1-8,11,14,17H,9-10,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAXCGRSAZUFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenylmethoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2461680.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2461681.png)

![6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-N-benzylbenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2461686.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2461687.png)

![(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2461689.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)

![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)